molecular formula C2H4FI B1294473 1-Fluoro-2-iodoethane CAS No. 762-51-6

1-Fluoro-2-iodoethane

Cat. No.: B1294473
CAS No.: 762-51-6
M. Wt: 173.96 g/mol
InChI Key: LVYJIIRJQDEGBR-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanes as Advanced Chemical Building Blocks

Halogenated alkanes, also known as alkyl halides, are fundamental and versatile building blocks in organic synthesis. ijrpr.comalfa-chemistry.com Their importance stems from the carbon-halogen bond, which is polar and allows the halogen to act as a good leaving group in nucleophilic substitution reactions. alevelchemistryhelp.co.ukwikipedia.org This reactivity enables the introduction of a wide array of functional groups, making them indispensable for constructing more complex molecules. ijrpr.comfiveable.me

The process of halogenation provides a direct method to functionalize otherwise unreactive alkanes. byjus.com Once a halogen is introduced, the resulting alkyl halide can undergo various transformations, including elimination reactions to form alkenes and alkynes, and substitution reactions to introduce functionalities like hydroxyl, amino, and cyano groups. wikipedia.orglibretexts.org Furthermore, they are key substrates in powerful carbon-carbon bond-forming reactions, such as Grignard reactions and transition metal-catalyzed cross-coupling reactions. wikipedia.orgfiveable.me This versatility makes halogenated alkanes crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. ijrpr.comalevelchemistryhelp.co.uk The incorporation of fluorine, in particular, can significantly alter a molecule's properties, such as metabolic stability and lipophilicity, a strategy widely used in drug discovery. nih.govresearchgate.net

Distinctive Features of Vicinal Fluorine and Iodine Co-Substitution in Ethane (B1197151) Derivatives

The presence of both a fluorine and an iodine atom on adjacent (vicinal) carbons in an ethane backbone, as seen in 1-fluoro-2-iodoethane, gives rise to unique chemical properties and reactivity. lookchem.comfiveable.meprutor.ai This specific arrangement creates a molecule with two distinct reaction centers. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. ijrpr.com In contrast, the C-F bond is one of the strongest single bonds in organic chemistry, rendering it relatively inert under many reaction conditions. solubilityofthings.com

This disparity in reactivity allows for selective functionalization. The iodine can be displaced by a nucleophile without affecting the fluorine atom, providing a pathway to introduce a fluoroethyl group onto other molecules. mdpi.com This strategy is particularly valuable in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the stable fluorine can be replaced with the radioactive isotope fluorine-18 (B77423) ([¹⁸F]). htct.com.br The high electronegativity of the fluorine atom also exerts a strong electron-withdrawing inductive effect on the neighboring carbon, which can influence the reactivity at the carbon bearing the iodine.

Current Research Landscape and Emerging Trends in this compound Chemistry

Current research involving this compound is heavily focused on its application as a fluoroethylating agent, particularly in the field of medicinal chemistry and molecular imaging. lookchem.com A significant trend is its use in the synthesis of PET radiotracers. htct.com.brchemicalbook.com The introduction of a fluoroethyl group can modify the pharmacokinetic properties of a potential drug molecule, and using the ¹⁸F-labeled version of this compound allows for in vivo imaging studies. mdpi.comhtct.com.br For example, it is used to synthesize tracers for imaging kappa opioid receptors and the brain enzyme fatty acid amide hydrolase (FAAH). lookchem.comchemicalbook.com

Recent studies have focused on optimizing the synthesis of [¹⁸F]this compound itself and its subsequent use in labeling complex molecules under mild conditions. htct.com.bruef.fi Researchers are exploring its utility in late-stage functionalization, a strategy that introduces key groups like fluorine at the end of a synthetic sequence, which is highly valuable in drug development. mdpi.com The compound is also being investigated in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, expanding its versatility as a synthetic building block. uef.fi The development of new methods for fluoroalkylation, including those catalyzed by N-heterocyclic carbenes or photoredox catalysis, represents an emerging area where reagents like this compound could find new applications. mdpi.comrsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 762-51-6 lookchem.comsigmaaldrich.comchemfish.com
Molecular Formula C₂H₄FI lookchem.comchemfish.com
Molecular Weight 173.96 g/mol lookchem.comchemfish.com
Boiling Point 98-102 °C lookchem.comchemfish.com
Density ~2.14 g/cm³ sigmaaldrich.comchemfish.com
Flash Point 16.2 °C lookchem.comchemfish.com
Refractive Index 1.481 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJIIRJQDEGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227056
Record name Ethane, 1-fluoro-2-iodo-
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Molecular Weight

173.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-51-6
Record name Ethane, 1-fluoro-2-iodo-
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Record name Ethane, 1-fluoro-2-iodo-
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Record name Ethane, 1-fluoro-2-iodo-
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Record name 1-fluoro-2-iodoethane
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Advanced Synthetic Methodologies for 1 Fluoro 2 Iodoethane

Precursor-Based Synthesis Strategies

Precursor-based methods are fundamental to the synthesis of 1-fluoro-2-iodoethane, relying on the strategic introduction of fluorine and iodine atoms onto an ethane (B1197151) backbone through regioselective reactions.

Regioselective Halogenation and Halide Exchange Reactions

A primary and efficient route to this compound involves halide exchange reactions, a classic method in organohalogen chemistry. The Finkelstein reaction, a cornerstone of this approach, is commonly employed to convert alkyl chlorides or bromides into alkyl iodides. nih.govchemsynthesis.com In this context, precursors such as 1-bromo-2-fluoroethane (B107303) or 1-chloro-2-fluoroethane (B1294213) are treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the bromide or chloride, driven by the precipitation of the resulting sodium or potassium halide in the solvent. nih.govchemsynthesis.com

The synthesis of the necessary precursor, 1-bromo-2-fluoroethane, can be achieved through the anti-Markovnikov addition of hydrogen bromide to vinyl fluoride (B91410), often facilitated by a free-radical initiator or UV light. researchgate.net

Another regioselective approach is the direct iodofluorination of ethene. This method introduces both the iodine and fluorine atoms across the double bond in a single step. One such method involves the use of molecular iodine (I₂) and a fluorine source like a hydrofluoric acid-pyridine complex (HF·pyridine), in the presence of an oxidant such as potassium persulfate (K₂S₂O₈). nbinno.com This process is believed to proceed through an electrophilic iodine species, possibly iodine monofluoride (IF), which adds to the ethene double bond according to Markovnikov's rule, leading to the formation of this compound. nbinno.com

Radiochemical Synthesis for Isotopic Labeling (e.g., ¹⁸F-incorporation)

The synthesis of isotopically labeled this compound, particularly 1-[¹⁸F]fluoro-2-iodoethane, is of significant importance for the development of radiotracers for Positron Emission Tomography (PET). htct.com.br The short half-life of fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.8 min) necessitates rapid and efficient synthetic methods. htct.com.br

The most common method for preparing 1-[¹⁸F]fluoro-2-iodoethane is through a nucleophilic substitution reaction on a 1,2-dihaloethane precursor, typically 1,2-diiodoethane (B146647). htct.com.br In this process, cyclotron-produced [¹⁸F]fluoride is first activated. This is often achieved by trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, eluting it with a solution containing a phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) and a base (like bicarbonate), and then carefully drying the complex through azeotropic evaporation with acetonitrile. htct.com.br

The activated, anhydrous [¹⁸F]fluoride is then reacted with 1,2-diiodoethane in a solvent such as acetonitrile at an elevated temperature. htct.com.br The reaction conditions, including heating time and the choice of the phase-transfer catalyst, have a significant impact on the radiochemical yield (RCY). Research has shown that using tetraethylammonium (B1195904) bicarbonate (TEAHCO₃) as the phase-transfer catalyst can result in higher yields compared to other salts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHSO₄). htct.com.br For instance, heating for 10 minutes with TEAHCO₃ yielded a 47.6% RCY, whereas the same conditions with TBAHSO₄ resulted in a 24.8% yield. htct.com.br

Radiochemical Yield (RCY) of 1-[¹⁸F]Fluoro-2-iodoethane Synthesis
PrecursorPhase-Transfer CatalystHeating Time (min)Radiochemical Yield (%)Reference
1,2-DiiodoethaneTetraethylammonium Bicarbonate (TEAHCO₃)1047.6 htct.com.br
1,2-DiiodoethaneTetrabutylammonium Hydrogen Sulfate (TBAHSO₄)1024.8 htct.com.br
1,2-DiiodoethaneTEAHCO₃ (Method 1)1024.5 htct.com.br
1,2-DiiodoethaneTEAHCO₃ (Method 1)1510.6 htct.com.br
*Method 1 involved trapping [¹⁸F]fluoride on a QMA cartridge before elution. htct.com.br

Catalytic and Stereoselective Approaches

While catalytic methods are at the forefront of modern synthetic chemistry, specific applications to the synthesis of this compound are not extensively documented in peer-reviewed literature.

Transition Metal-Mediated and Catalyzed Synthetic Routes

As of this writing, there is a lack of specific, published transition metal-catalyzed cross-coupling or other mediated routes designed for the direct synthesis of this compound. Research in this area has focused on related fluoroalkyl iodides, but not this specific compound.

Emerging Synthetic Paradigms

Novel synthetic paradigms such as flow chemistry, photoredox catalysis, and electrosynthesis are transforming the field of organic synthesis. However, the application of these emerging technologies specifically for the synthesis of this compound has not yet been detailed in the scientific literature. While these methods are used for other fluoroalkylation reactions, their adaptation for this particular target molecule remains an area for future research.

Photoredox Catalysis in this compound Synthesis

There is currently a lack of published research specifically describing the synthesis of this compound utilizing photoredox catalysis. This powerful synthetic tool, which uses visible light to initiate radical-mediated transformations, has been extensively applied to the formation of carbon-fluorine and carbon-iodine bonds in various molecular architectures. However, the direct iodofluorination of ethylene (B1197577) or other precursors to yield this compound via a photoredox-catalyzed pathway has not been documented in peer-reviewed literature.

Flow Chemistry and Continuous Synthesis Protocols

Similarly, the application of flow chemistry to the continuous synthesis of this compound is an area that remains to be explored. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. While the principles of flow chemistry are well-suited for the synthesis of haloalkanes, specific protocols, reactor configurations, and reaction parameters for the continuous production of this compound have not been reported. Research in this area would be necessary to establish the feasibility and potential benefits of this approach.

Mechanistic Investigations of 1 Fluoro 2 Iodoethane Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. For 1-fluoro-2-iodoethane, the carbon atom bonded to iodine is the primary electrophilic center due to the high polarizability of the carbon-iodine bond and the excellent leaving group ability of the iodide ion. libretexts.org The highly electronegative fluorine atom on the adjacent carbon influences the reactivity of the molecule. siue.edu

The two primary mechanisms for nucleophilic substitution are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways. These mechanisms are distinguished by their reaction kinetics, intermediates, and stereochemical outcomes. chemicalnote.com

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgpharmaguideline.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. chemicalnote.com This second-order kinetics is described by the rate law: Rate = k[Alkyl Halide][Nucleophile]. chemicalnote.compharmaguideline.com The reaction proceeds through a high-energy transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. pharmaguideline.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics
CharacteristicSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
KineticsFirst-order chemicalnote.comSecond-order chemicalnote.com
MechanismTwo-step (carbocation intermediate) chemicalnote.comOne-step (concerted) pharmaguideline.com
Substrate PreferenceTertiary > Secondary >> Primary masterorganicchemistry.comMethyl > Primary > Secondary >> Tertiary masterorganicchemistry.com
Nucleophile RequirementWeak nucleophile is sufficient youtube.comStrong nucleophile is favored libretexts.org

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN2 Reactions: These reactions are characterized by an inversion of configuration at the reacting carbon center. organic-chemistry.org The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the leaving group. chemicalnote.compharmaguideline.com This concerted process forces the other substituents on the carbon to "flip" into the opposite configuration, similar to an umbrella inverting in the wind. While this compound itself is not chiral, if a reaction were performed on a chiral analogue, this inversion would be observed. pearson.com

SN1 Reactions: These reactions typically result in racemization. organic-chemistry.org The carbocation intermediate formed in the first step is planar, meaning the incoming nucleophile can attack from either the front or the back face with roughly equal probability. chemicalnote.com This leads to a mixture of products with both retention and inversion of configuration, resulting in a racemic or nearly racemic mixture if the starting material was optically active. chemicalnote.com

Both the solvent and the nature of the leaving group have a profound impact on the rates and mechanisms of substitution reactions.

Leaving Group Effects: A good leaving group is a species that is stable on its own, typically a weak base. libretexts.org In this compound, there are two potential halogen leaving groups: fluoride (B91410) (F⁻) and iodide (I⁻). Iodide is an excellent leaving group because it is the conjugate base of a strong acid (hydroiodic acid) and is very stable due to its large size. youtube.com In contrast, fluoride is a poor leaving group because it is a stronger base (the conjugate base of the weak acid hydrofluoric acid). libretexts.orgyoutube.com Consequently, nucleophilic substitution reactions on this compound will overwhelmingly involve the displacement of the iodide ion. pearson.com The general reactivity trend for halogens as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org

Solvent Effects: The choice of solvent can favor one substitution pathway over another.

Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and are effective at solvating both cations and anions. They are particularly good at stabilizing the carbocation intermediate and the departing leaving group in SN1 reactions, thus accelerating this pathway. libretexts.org

Polar aprotic solvents (e.g., acetone (B3395972), dimethylformamide) possess dipoles but lack O-H or N-H bonds. They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the SN2 mechanism. strikinglycdn.com

Table 2: Influence of Solvent on Substitution Pathways
Solvent TypeExamplesFavored PathwayReason
Polar ProticWater (H₂O), Ethanol (CH₃CH₂OH)SN1Stabilizes the carbocation intermediate and leaving group through hydrogen bonding. libretexts.org
Polar AproticAcetone (CH₃COCH₃), DMF, DMSOSN2Enhances nucleophilicity by solvating cations but not anions, leaving the nucleophile more reactive. strikinglycdn.com

Elimination Reaction Mechanisms

Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene. libretexts.org In the case of this compound, an elimination reaction would involve the removal of the iodide from one carbon and a proton from the adjacent carbon to form fluoroethene.

Similar to substitution, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. dalalinstitute.com The rate is second-order, depending on the concentrations of both the substrate and the base: Rate = k[Alkyl Halide][Base]. dalalinstitute.com This pathway is favored by strong bases. libretexts.org For the E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. youtube.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. iitk.ac.in In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the alkene. youtube.com The rate is first-order, depending only on the substrate concentration: Rate = k[Alkyl Halide]. dalalinstitute.com This pathway is favored by weak bases and polar protic solvents that stabilize the carbocation intermediate. libretexts.org

Regioselectivity refers to the preference for forming one constitutional isomer of an alkene over another when multiple products are possible. youtube.com According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene. iitk.ac.in However, if a sterically hindered (bulky) base is used, the less substituted alkene (Hofmann product) may be favored. libretexts.org For this compound, there is only one possible alkene product, fluoroethene, so regioselectivity is not a factor in product distribution.

Nucleophilic substitution and elimination reactions are often in direct competition. libretexts.org The outcome of the reaction depends on several factors, primarily the nature of the substrate, the strength and steric bulk of the base/nucleophile, and the reaction temperature. strikinglycdn.com

Substrate Structure: As a primary alkyl halide, this compound is more prone to SN2 substitution than elimination. libretexts.org Tertiary halides, which form more stable carbocations and are sterically hindered for SN2 attack, predominantly undergo elimination. libretexts.org

Base/Nucleophile Character: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because their bulk makes it difficult to act as a nucleophile and attack the carbon atom. libretexts.orglibretexts.org Strong, unhindered bases/nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products. libretexts.org Weak bases/good nucleophiles (e.g., iodide, acetate) favor substitution reactions. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. strikinglycdn.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is magnified at higher temperatures in the Gibbs free energy equation (ΔG = ΔH - TΔS). strikinglycdn.com

Table 3: Factors Favoring Substitution vs. Elimination
FactorFavors Substitution (SN2/SN1)Favors Elimination (E2/E1)
SubstrateMethyl, Primary (SN2) libretexts.orgTertiary > Secondary (E2, E1) libretexts.org
Base/NucleophileStrong, unhindered nucleophiles; weak bases (SN2) libretexts.orgStrong, hindered bases (E2) libretexts.org
TemperatureLower temperaturesHigher temperatures strikinglycdn.com

Radical Reaction Pathways

The carbon-iodine (C-I) bond in this compound is significantly weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds, making it susceptible to homolytic cleavage. This characteristic allows this compound to serve as a precursor for fluoroethyl radicals, which can participate in a variety of radical-mediated transformations. These reactions are often initiated by photoredox catalysis, utilizing visible light to generate the key radical intermediates under mild conditions.

Fluoroalkyl iodides are well-established as convenient sources of fluoroalkyl radicals under photocatalytic conditions. acs.org The homolytic cleavage of the C-I bond in this compound generates the 2-fluoroethyl radical (•CH₂CH₂F). This process can be initiated by various methods, including visible-light photoredox catalysis. In a typical catalytic cycle, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the fluoroalkyl iodide. For this compound, this would involve the reduction of the compound to form a radical anion, which then fragments to release the 2-fluoroethyl radical and an iodide anion.

The resulting 2-fluoroethyl radical is a reactive intermediate that can engage in several downstream pathways. Its reactivity is influenced by the presence of the fluorine atom, which affects the radical's stability and electrophilicity. The primary reactions of this radical include addition to unsaturated bonds (e.g., alkenes and alkynes) and participation in cross-coupling reactions.

While the primary focus is on the generation of the fluoroethyl radical, it is mechanistically conceivable that under certain conditions, fragmentation could lead to an iodoethyl radical. However, the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond makes the formation of the 2-fluoroethyl radical the overwhelmingly favored pathway.

The 2-fluoroethyl radical generated from this compound is expected to undergo efficient radical addition to a variety of unsaturated substrates, a process known as Atom-Transfer Radical Addition (ATRA). While specific studies on this compound are not extensively documented, the reactivity can be inferred from closely related compounds like 1,1,1-trifluoro-2-iodoethane.

In visible-light-induced photoredox reactions, the fluoroethyl radical can add across the double or triple bonds of substrates like alkenes, alkynes, and silyl (B83357) enol ethers. acs.org The resulting carbon-centered radical can then abstract the iodine atom from another molecule of this compound, propagating a radical chain reaction and yielding a product where the fluoroethyl group and an iodine atom have been added across the unsaturated bond. acs.org This difunctionalization provides a powerful method for the rapid construction of more complex fluorinated molecules.

The table below illustrates the expected outcomes of ATRA reactions based on studies with analogous fluoroiodoalkanes.

Substrate TypeFluoroiodoalkaneCatalyst SystemProduct TypeYield (%)
Alkylalkene1,1,1-Trifluoro-2-iodoethanefac-Ir(ppy)₃ / Visible Lightγ-Trifluoroethyl-α-iodoalkane60-85%
Silyl Enol Ether1,1,1-Trifluoro-2-iodoethanefac-Ir(ppy)₃ / Visible Lightβ-Trifluoroethyl Ketone70-92%
Terminal Alkenes1,1,2,2-Tetrafluoro-1-iodoethaneRhodamine B / Blue LED1,1,2,2-Tetrafluoro-4-iodoalkaneGood

Beyond addition reactions, this compound can also participate in cross-coupling reactions. For instance, copper-promoted reductive coupling reactions have been developed for aryl iodides with 1,1,1-trifluoro-2-iodoethane, suggesting that similar transformations would be feasible for this compound to form fluoroethylated aromatic compounds.

Hypervalent Iodine Chemistry and Its Derivatives

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. princeton.edu These reagents, particularly in the I(III) (λ³-iodane) and I(V) (λ⁵-iodane) oxidation states, have become powerful tools in organic synthesis due to their oxidizing properties and ability to facilitate group transfer reactions under mild conditions. acs.orgorganic-chemistry.org

The synthesis of stable hypervalent iodine(III) reagents typically begins with the oxidation of iodoarenes (aromatic iodides). Common oxidants like peracetic acid, m-chloroperbenzoic acid (m-CPBA), or sodium perborate (B1237305) are used to convert the iodine(I) center to iodine(III). organic-chemistry.orgarkat-usa.org For example, iodoarenes can be treated with m-CPBA in the presence of p-toluenesulfonic acid to yield [hydroxy(tosyloxy)iodo]arenes. orgsyn.org

While the vast majority of hypervalent iodine reagents are derived from aryl iodides, the synthesis of such compounds from alkyl iodides has also been demonstrated, particularly for perfluorinated substrates. The oxidation of perfluoroalkyl iodides with strong oxidants like oxone in trifluoroacetic acid yields [bis(trifluoroacetoxy)iodo]perfluoroalkanes. organic-chemistry.org These can be subsequently converted to more stable derivatives like [hydroxy(tosyloxy)iodo]perfluoroalkanes. organic-chemistry.org

This precedent suggests that the formation of a hypervalent iodine(III) reagent from this compound is theoretically possible. Oxidation with a potent oxidizing system could potentially yield a (2-fluoroethyl)iodine(III) species, such as (diacetoxy)(2-fluoroethyl)iodine. However, the synthesis, isolation, and characterization of such alkyl-λ³-iodanes derived from this compound are not well-documented in the scientific literature. These species are likely to be less stable than their aryl or perfluoroalkyl counterparts.

Hypervalent iodine reagents have found significant use in fluorination reactions. tcichemicals.com For example, cyclic iodine(III) reagents are used for the electrophilic transfer of functional groups. While a stable hypervalent iodine reagent derived from this compound has not been reported for these applications, the potential reactivity can be hypothesized based on known reagents. If a (2-fluoroethyl)iodine(III) difluoride species could be generated, it might act as an electrophilic source of fluorine.

More plausibly, such a reagent could serve as an electrophilic source of the fluoroethyl group (FCH₂CH₂⁺). Hypervalent iodine-based reagents designed for fluoroalkylation, such as the Togni and PFPI reagents, are used to transfer CF₃ and i-C₃F₇ groups, respectively, to nucleophiles. nih.gov A hypothetical (2-fluoroethyl)iodine(III) reagent could potentially participate in similar reactions, enabling the electrophilic difluoroethylation of substrates like β-ketoesters, thiols, or electron-rich arenes. However, without the successful synthesis of such a reagent, these applications remain speculative.

Conformational Analysis and Intramolecular Effects

The rotational isomerism around the C-C bond in 1,2-disubstituted ethanes is governed by a combination of steric and electronic effects. In many cases, particularly for 1,2-difluoroethane, the gauche conformer is more stable than the anti (or trans) conformer, a phenomenon known as the gauche effect. tcichemicals.com This effect is often attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital, which is maximized in the gauche arrangement. tcichemicals.com

However, in the case of this compound, theoretical studies based on ab initio and density functional theory (DFT) methods indicate a departure from this trend. Computational analyses show a preference for the trans conformer, suggesting an absence of the typical gauche effect. arkat-usa.org This preference is driven by the large steric demand of the iodine atom. The steric Pauli repulsion between the large iodine atom and the fluorine atom in the gauche conformation outweighs any potential stabilizing hyperconjugative interactions. researchgate.net

The relative stability of conformers for various 1-fluoro-2-haloethanes is summarized in the table below.

CompoundPreferred ConformerEnergy Difference (kJ/mol) (Anti - Gauche)Dihedral Angle (X-C-C-F) of Gauche Conformer
1,2-DifluoroethaneGauche-4.2~70°
1-Chloro-2-fluoroethane (B1294213)Gauche-~68°
1-Bromo-2-fluoroethane (B107303)Trans+~69°
This compoundTrans+~70°

Data derived from computational studies. arkat-usa.orgorgsyn.org A positive energy difference indicates the trans/anti conformer is more stable.

This trend highlights the critical role of substituent size in determining conformational preferences. As the size of the halogen atom increases from fluorine to iodine, steric repulsion becomes the dominant factor, shifting the equilibrium from gauche to trans.

Rotational Isomerism and the Gauche Effect in this compound

Rotation around the central carbon-carbon single bond in this compound gives rise to two primary rotational isomers, or conformers: gauche and anti. vu.nl These conformers are distinguished by the dihedral angle between the fluorine and iodine atoms. In the anti conformation, the substituents are positioned 180° apart, representing the most sterically separated arrangement. nih.gov In the gauche conformation, the substituents are approximately 60° apart. nih.gov

The gauche effect is a phenomenon in conformational analysis where, contrary to expectations based on steric hindrance, a gauche conformation is more stable than the anti conformation. wikipedia.org This effect is typically observed in molecules with electronegative substituents, such as 1,2-difluoroethane. wikipedia.orgswarthmore.edu However, studies on this compound have revealed that it does not exhibit a gauche effect; the anti conformer is predominantly more stable in both the gas phase and in solution. vu.nlresearchgate.net

The preference for the anti conformer is attributed to the interplay of competing electronic and steric effects. While hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital to a C-F σ* antibonding orbital, tend to stabilize the gauche form, this is not the deciding factor in this compound. wikipedia.orgnih.gov The dominant influence is the significant steric (Pauli) repulsion between the large iodine atom and the fluorine atom. vu.nlnih.gov This repulsive interaction between the lone-pair orbitals of the halogen atoms is substantially greater in the closer arrangement of the gauche conformer, thereby destabilizing it relative to the anti conformer. vu.nl The preference for the anti conformer is a general trend in 1-fluoro-2-haloethanes, increasing with the size of the halogen atom. researchgate.net

Despite the inherent stability of the anti conformer, the conformational equilibrium is sensitive to the polarity of the solvent. vu.nlwikipedia.org The gauche conformer possesses a larger molecular dipole moment than the anti conformer. Consequently, an increase in solvent polarity leads to stronger stabilizing interactions with the gauche conformer, shifting the equilibrium and increasing its population. vu.nl Experimental NMR analysis has confirmed this trend, showing a significant rise in the gauche population when moving from nonpolar to polar solvents. vu.nl

Gauche Conformer Population of this compound in Various Solvents
SolventExperimental Gauche Population (%)Computed Gauche Population (%)
Cyclohexane2229
Chloroform-41
Acetonitrile (B52724)5253

Quantum Chemical Analyses of Conformer Stability and Interconversion

Quantum chemical calculations have been instrumental in elucidating the factors that govern the conformational preferences of this compound. Theoretical studies, employing methods such as density functional theory (DFT) with relativistic corrections and large basis sets (e.g., ZORA-BP86-D3(BJ)/QZ4P), have provided detailed insights into the relative stabilities and geometries of the conformers. vu.nl

These computational analyses confirm the experimental findings that the anti conformer is the global minimum on the potential energy surface, making it more stable than the gauche conformer. vu.nlresearchgate.net The stability trends are consistent for both relative electronic energies (ΔE) and Gibbs free energies (ΔG). vu.nl The primary reason for this preference, as revealed by Kohn-Sham molecular orbital analyses, is the steric Pauli repulsion. vu.nlnih.gov This repulsive force between the electron clouds of the vicinal halogen atoms is the controlling factor for the rotational barriers and conformational preferences. vu.nl While stabilizing hyperconjugative orbital interactions always favor the gauche structure in 1,2-dihaloethanes, the strong Pauli repulsion between the larger fluorine and iodine atoms overrides this effect, enforcing the anti preference. nih.gov

The quantum chemical models also accurately predict the structural parameters of the conformers. For this compound, the C-C bond is found to be shorter in the more stable anti conformer compared to the gauche conformer. vu.nl This geometrical relaxation is a consequence of the different electronic environments in the two arrangements. vu.nl The table below summarizes the key findings from quantum chemical analyses regarding the relative stability of the conformers.

Summary of Quantum Chemical Analysis Findings for this compound Conformers
PropertyGauche ConformerAnti Conformer
Relative StabilityLess StableMore Stable (Global Minimum)
Dominant InteractionDestabilizing Steric (Pauli) RepulsionMinimized Steric Repulsion
HyperconjugationFavoredLess Favored
C-C Bond LengthLongerShorter
Effect of Polar SolventStabilized (Population Increases)Less Stabilized (Population Decreases)

Advanced Applications in Organic Synthesis and Medicinal Chemistry

A Strategic Building Block in the Synthesis of Complex Molecules

1-Fluoro-2-iodoethane serves as a key strategic building block in the assembly of intricate molecular structures, primarily owing to the differential reactivity of its carbon-fluorine and carbon-iodine bonds. This allows for the selective introduction of the fluoroethyl group, a motif of significant interest in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Introducing Fluoroethyl Moieties into Organic Frameworks

The primary application of this compound in complex molecule synthesis is as a fluoroethylating agent. The presence of the iodo group provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for the attachment of the fluoroethyl group to a wide range of substrates.

One of the most significant applications in this area is the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The radioactive isotope fluorine-18 (B77423) ([¹⁸F]) is often incorporated into drug candidates to study their in vivo distribution and target engagement. This compound can be readily converted to its ¹⁸F-labeled counterpart, [¹⁸F]this compound, which then serves as a prosthetic group for the fluoroethylation of various biomolecules. This approach has been successfully employed in the development of PET tracers for imaging kappa opioid receptors and the enzyme fatty acid amide hydrolase (FAAH), both of which are important targets in neuroscience research. chemicalbook.comnbinno.com

The synthesis of these PET tracers often involves the reaction of a suitable precursor, such as an amine or a phenol, with [¹⁸F]this compound under basic conditions. The choice of reaction conditions is crucial to ensure high radiochemical yield and purity of the final product.

PrecursorTarget PET TracerApplication
U-50488 analogFluorinated U-50488 analogPET studies of kappa opioid receptors chemicalbook.com
Imidazole analogMK-3168Imaging of brain fatty acid amide hydrolase chemicalbook.com

A Key Player in the Construction of Diverse Organofluorine Compounds

Beyond its use in PET tracer synthesis, this compound is a versatile building block for the construction of a broader range of organofluorine compounds. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for synthetic chemists. For instance, it can be used in the synthesis of 1,1-difluoroallenes, which are themselves useful intermediates in organic synthesis.

The reactivity of the carbon-iodine bond allows for its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of the fluoroethyl group onto aromatic and heteroaromatic rings, as well as onto sp- and sp²-hybridized carbon centers. These reactions provide access to a wide array of fluoroethyl-containing molecules with potential applications in various fields.

A Precursor for Specialized Reagents

The unique chemical properties of this compound also make it a valuable precursor for the synthesis of more specialized and highly reactive reagents, further expanding its utility in organic synthesis.

Paving the Way for Novel Fluorinated Organometallic Species

Organometallic reagents containing fluorine atoms are powerful tools for the introduction of fluorinated moieties into organic molecules. This compound can serve as a starting material for the preparation of novel fluorinated organometallic species. For example, treatment of this compound with an appropriate metal, such as magnesium or zinc, can generate the corresponding Grignard or organozinc reagent. These reagents can then be used in a variety of reactions to introduce the fluoroethyl group with high precision. While the direct synthesis of these organometallic reagents can be challenging due to the presence of the fluorine atom, their potential as reactive intermediates for fluoroethylation is an active area of research.

Developing Functionalized Iodine Reagents for Synthetic Transformations

Hypervalent iodine reagents have gained significant prominence in modern organic synthesis due to their mild reaction conditions and unique reactivity. This compound can be envisioned as a precursor for the development of novel functionalized hypervalent iodine reagents. While specific examples are still emerging in the literature, the principle involves the oxidation of the iodine atom in this compound to a higher valence state, followed by the introduction of various ligands. Such reagents could potentially act as electrophilic fluoroethylating agents or participate in novel oxidative coupling reactions, offering new avenues for the construction of complex fluorinated molecules.

Impact on Pharmaceutical and Agrochemical Development

The introduction of fluorine into pharmaceuticals and agrochemicals can have profound effects on their biological activity, metabolic stability, and lipophilicity. The fluoroethyl group, in particular, is a valuable substituent in drug design. While direct and widespread applications of this compound in the large-scale synthesis of commercial drugs and agrochemicals are not extensively documented in publicly available literature, its role as a key building block in the discovery and development phases is significant.

The ability to readily introduce the fluoroethyl moiety using this compound allows medicinal chemists to rapidly synthesize and evaluate new drug candidates. The improved metabolic stability conferred by the fluorine atom can lead to drugs with longer half-lives and improved efficacy. Similarly, in the agrochemical sector, the incorporation of fluorine can enhance the potency and selectivity of herbicides, insecticides, and fungicides. The development of efficient synthetic routes utilizing reagents like this compound is therefore crucial for the innovation pipeline in both industries.

Radiolabeling for Positron Emission Tomography (PET) Tracer Synthesis

The fluorine-18 (¹⁸F) radioisotope is a positron emitter with a convenient half-life of 109.8 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging. 1-[¹⁸F]Fluoro-2-iodoethane serves as a key prosthetic group for the introduction of the ¹⁸F-fluoroethyl group into molecules to create PET tracers. This method is a crucial step in the development of novel radiotracers for molecular imaging, which allows for the non-invasive study of biological processes in vivo.

The synthesis of 1-[¹⁸F]fluoro-2-iodoethane is typically achieved through the nucleophilic substitution of a dihaloalkane precursor, such as 1,2-diiodoethane (B146647), with [¹⁸F]fluoride. The resulting 1-[¹⁸F]fluoro-2-iodoethane can then be used to fluoroethylate various target molecules, such as amines and alcohols, to produce the desired PET tracer. Research has demonstrated the feasibility of producing 1-[¹⁸F]fluoro-2-iodoethane, with reaction conditions being optimized to improve radiochemical yield.

While direct examples of PET tracers synthesized using this compound are not extensively detailed in the provided search results, the preparation of this compound as a prosthetic group is a critical and enabling step for the synthesis of a variety of potential ¹⁸F-fluoroethylated radiotracers for PET imaging. The development of such tracers is an active area of research aimed at improving the diagnosis and monitoring of various diseases.

Intermediate in the Synthesis of Bioactive Molecules and Drug Candidates

This compound is a valuable intermediate in the synthesis of bioactive molecules and drug candidates due to its utility as a fluoroethylating agent. The introduction of a fluoroethyl group can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacological profiles. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability.

The carbon-iodine bond in this compound is significantly more reactive than the carbon-fluorine bond, allowing for selective nucleophilic substitution reactions. This enables the attachment of the fluoroethyl moiety to various scaffolds, including those containing amine, thiol, or alcohol functional groups. This strategic incorporation of the fluoroethyl group is a common strategy in medicinal chemistry to optimize the properties of lead compounds.

Utility in the Production of Advanced Agrochemical Compounds

The agrochemical industry utilizes this compound as an intermediate in the synthesis of modern pesticides, including herbicides, insecticides, and fungicides. The incorporation of fluorine into agrochemical structures can lead to compounds with enhanced efficacy, greater selectivity, and improved environmental profiles. The fluoroethyl group, introduced via this compound, can increase the biological activity of a pesticide, allowing for lower application rates and reducing the potential for environmental contamination.

Furthermore, the presence of fluorine can enhance the metabolic stability of agrochemicals in target pests and in the environment, leading to longer-lasting control. The unique properties of fluorinated compounds can also help to overcome resistance mechanisms that have developed in pests against older classes of pesticides.

While specific, publicly available examples of commercial agrochemicals synthesized using this compound as a starting material are limited in the provided search results, the principles of agrochemical design and the known benefits of fluorination strongly support its utility in this sector. The development of novel, more effective, and environmentally benign agrochemicals is a continuous process, and fluorinated intermediates like this compound play a crucial role in this research and development pipeline.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the mechanistic nuances of reactions involving 1-fluoro-2-iodoethane.

DFT studies have been pivotal in mapping the potential energy surface of this compound, especially concerning its conformational isomerism. The rotation around the carbon-carbon single bond gives rise to two primary conformers: anti and gauche.

ConformerDihedral Angle (F-C-C-I)Relative StabilityKey Electronic Interaction
Anti~180°More StableMinimized Steric (Pauli) Repulsion
Gauche~60°Less StableIncreased Steric (Pauli) Repulsion

Relativistic dispersion-corrected DFT calculations, specifically using the ZORA-BP86-D3(BJ)/QZ4P level of theory, have revealed that the anti conformer is more stable than the gauche conformer. This preference is not governed by electrostatic interactions, as might be intuitively expected, but rather by the minimization of steric Pauli repulsion between the electron clouds of the fluorine and iodine atoms. In the gauche conformation, the closer proximity of these large halogen atoms leads to a significant increase in repulsive forces, destabilizing the structure.

While detailed DFT studies on other reaction pathways, such as nucleophilic substitution or elimination, are less prevalent in the literature for this compound specifically, the principles derived from its conformational analysis provide a foundational understanding for modeling the transition states of such reactions. The electronic and steric factors governing conformational preference are also expected to play a crucial role in the activation barriers of other chemical transformations.

Theoretical calculations have been successfully employed to predict spectroscopic parameters for this compound, which have been corroborated by experimental data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The conformational equilibrium between the anti and gauche forms is sensitive to the surrounding environment, a phenomenon that can be both predicted computationally and observed experimentally.

The population of the gauche conformer has been shown to increase with the polarity of the solvent. This is attributed to the larger dipole moment of the gauche conformer, where the two electronegative halogen atoms are oriented in the same general direction, leading to more favorable interactions with polar solvent molecules.

SolventComputed Gauche Population (%)Experimental Gauche Population (%)
Cyclohexane2922
Chloroform41-
Acetonitrile (B52724)5352

These computational predictions align well with experimental observations from ³JHH NMR coupling constants, confirming the validity of the theoretical models used.

Molecular Dynamics Simulations of this compound Interactions

While extensive molecular dynamics (MD) simulations specifically targeting this compound are not widely documented in publicly available literature, the principles of its intermolecular interactions can be inferred from its structural and electronic properties. MD simulations of similar small halogenated alkanes have provided insights into liquid-phase structuring, solvation dynamics, and transport properties. For this compound, such simulations would be expected to reveal the influence of its significant dipole moment and the distinct interaction sites of the fluorine and iodine atoms on its behavior in condensed phases. The iodine atom, in particular, is known to participate in halogen bonding, a type of non-covalent interaction that could significantly influence its interactions with other molecules.

Modeling of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is a key determinant of its reactivity. Computational models have been used to analyze various reactivity descriptors. The dominant factor influencing its conformational stability is steric Pauli repulsion, an electronic effect arising from the quantum mechanical principle that two electrons with the same spin cannot occupy the same space. Analysis of the overlap of occupied molecular orbitals in the gauche and anti conformers demonstrates that the repulsive interactions between the lone pairs of the fluorine and iodine atoms are significantly more pronounced in the gauche form.

Other reactivity descriptors that can be computationally modeled include the electrostatic potential surface, which would highlight the electron-rich and electron-poor regions of the molecule, and frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack.

Computational Approaches for Predicting Selectivity and Yield in Complex Reactions

Computational chemistry offers powerful tools for predicting the selectivity and yield of complex reactions. For a substrate like this compound, which can potentially undergo various competing reactions such as SN2, E2, and radical pathways, computational modeling can be particularly insightful.

In a cryogenic C-F bond functionalization reaction involving an organoaluminum compound, this compound was noted as a challenging substrate prone to dihalide elimination. acs.org While the study did not provide a detailed computational analysis of this specific reaction, it highlights a scenario where theoretical calculations of the reaction pathways and activation energies for the desired substitution versus the undesired elimination would be invaluable for understanding and optimizing the reaction conditions to improve the yield. By calculating the transition state energies for different competing pathways, it is possible to predict the most likely products and identify strategies to enhance the selectivity towards the desired outcome.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1-Fluoro-2-iodoethane, offering profound insights into its molecular structure.

One-dimensional NMR spectroscopy of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides the fundamental data required for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two inequivalent methylene (B1212753) (-CH₂) groups. The protons on the carbon adjacent to the fluorine atom (F-CH₂-) will be split by the adjacent methylene protons and the fluorine atom, appearing as a triplet of triplets. Similarly, the protons on the carbon adjacent to the iodine atom (-CH₂-I) will be split by the neighboring methylene protons and will also appear as a triplet. The integration of these signals would confirm a 2:2 proton ratio.

¹³C NMR: The carbon-13 NMR spectrum will display two distinct resonances for the two carbon atoms due to their different chemical environments (one bonded to fluorine, the other to iodine). The signal for the carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The signal for the carbon bonded to iodine (C-I) will appear as a triplet due to coupling with the adjacent CH₂F group's protons and may also show a smaller two-bond C-F coupling (²JCF).

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. aiinmr.com The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. This signal will be split into a triplet by the two adjacent protons (²JFH) and may exhibit further, smaller splitting into a triplet due to coupling with the protons on the terminal carbon (³JFH), resulting in a triplet of triplets. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral analysis. huji.ac.ilazom.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ)Predicted MultiplicityCoupling Constant(s) (J)
¹HF-CH₂-~4.5 - 4.7 ppmTriplet of triplets (tt)²JHF, ³JHH
¹H-CH₂-I~3.2 - 3.4 ppmTriplet (t)³JHH
¹³CC H₂F~80 - 85 ppmDoublet (d)¹JCF
¹³CC H₂I~5 - 10 ppmTriplet (t)²JCH
¹⁹FF-CH₂-~(-210) - (-220) ppmTriplet of triplets (tt)²JFH, ³JFH

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the F-CH₂- and -CH₂-I protons, confirming their scalar coupling and thus their vicinal relationship in the ethane (B1197151) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. The HSQC spectrum of this compound would display two cross-peaks: one correlating the F-CH₂- proton signal with the C-F carbon signal, and another correlating the -CH₂-I proton signal with the C-I carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include a cross-peak between the protons of the F-CH₂- group and the carbon of the -CH₂-I group, and vice-versa. This provides definitive evidence for the connectivity of the two-carbon chain.

While most NMR is performed on liquid samples, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its condensed, solid phase. By analyzing factors such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can elucidate details about the preferred molecular conformation (e.g., anti vs. gauche rotamers) and the arrangement of molecules within the crystal lattice. This is particularly relevant as conformational preferences in haloalkanes are influenced by a balance of steric, dipolar, and hyperconjugative effects. researchgate.net

The magnitude of NMR spin-spin coupling constants (J-couplings) is sensitive to the electronic structure, bonding, and conformation of a molecule. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods like Coupled-Cluster Singles-and-Doubles (CCSD), can predict these values. trygvehelgaker.no The analysis of spin-spin coupling involves decoding various physical mechanisms, including the Fermi contact (FC), spin dipole (SD), and spin-orbit (DSO and PSO) terms. rsc.org

For this compound, a key area of investigation is the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, which are conformationally dependent. Experimental NMR studies on 2-halofluoroethanes have shown that while many exhibit a gauche effect, this compound preferentially adopts an anti conformation. researchgate.net This experimental finding can be verified by comparing the measured J-coupling values with those calculated for different rotamers. Agreement between the experimental values and those calculated for the anti conformer provides strong evidence for its predominance. researchgate.net This interplay between theoretical prediction and experimental measurement is crucial for a detailed understanding of the molecule's conformational behavior.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the elemental composition of a molecule.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental formula of this compound. pnnl.govresearchgate.net Unlike low-resolution MS which provides the nominal mass (the integer mass of the most abundant isotopes), HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or more decimal places.

The molecular formula of this compound is C₂H₄FI. nih.gov Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹²⁷I), the monoisotopic mass can be calculated with high accuracy. An HRMS instrument can experimentally measure this value, and by matching it to the calculated mass, confirm the elemental composition and rule out other potential formulas that might have the same nominal mass. researchgate.net

Table 2: Elemental Composition and Exact Mass of this compound

PropertyValueSource
Molecular FormulaC₂H₄FI nih.govcymitquimica.comchemsynthesis.com
Monoisotopic Mass (Calculated)173.93418 Da nih.gov
Nominal Mass174

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for elucidating the structure of this compound by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]˙⁺) and subsequent fragmentation into smaller, charged species. libretexts.orguni-saarland.de The fragmentation pathways are dictated by the relative strengths of the chemical bonds within the molecule.

The carbon-iodine bond is significantly weaker than the carbon-fluorine and carbon-carbon bonds, making it the most probable site for initial cleavage. The analysis of these fragments provides unambiguous confirmation of the compound's connectivity.

Key fragmentation steps for this compound include:

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion, [CH₂FCH₂I]˙⁺. libretexts.org

Alpha-Cleavage (Loss of Iodine): The most prominent fragmentation pathway involves the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This leads to the formation of a stable fluoroethyl cation ([CH₂FCH₂]⁺). This process is favored due to the low dissociation energy of the C-I bond. docbrown.info

Loss of Hydrogen Fluoride (B91410) (HF): A rearrangement process can lead to the elimination of a neutral hydrogen fluoride molecule, resulting in an iodoethene radical cation ([C₂H₃I]˙⁺).

Carbon-Carbon Bond Cleavage: Fragmentation of the C-C bond can also occur, leading to the formation of iodomethyl ([CH₂I]⁺) and fluoromethyl ([CH₂F]⁺) cations.

The relative abundances of these fragment ions in the mass spectrum create a unique fingerprint for this compound, allowing for its definitive identification.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaFragmentation Pathway
174Molecular Ion[C₂H₄FI]˙⁺Ionization of parent molecule
47Fluoroethyl cation[C₂H₄F]⁺Loss of I• radical from the molecular ion
154Iodoethene radical cation[C₂H₃I]˙⁺Loss of neutral HF from the molecular ion
141Iodomethyl cation[CH₂I]⁺C-C bond cleavage
33Fluoromethyl cation[CH₂F]⁺C-C bond cleavage
29Ethyl cation[C₂H₅]⁺Loss of both F• and I• radicals

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of this compound. ksu.edu.sa These methods probe the vibrational modes of molecules; IR spectroscopy measures the absorption of light that excites molecular vibrations resulting in a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in molecular polarizability. ksu.edu.sayoutube.com

For this compound, rotation around the central carbon-carbon bond gives rise to two primary rotational isomers (rotamers): trans (anti-periplanar) and gauche. aip.org IR and Raman spectroscopy are instrumental in distinguishing these conformers, as each has a unique set of vibrational modes.

Studies have shown that the relative stability of these isomers is phase-dependent. In the liquid state, the gauche isomer is more stable, while the trans form is the more stable conformer in the vapor phase. aip.org The crystalline solid state exclusively contains the trans configuration. osti.gov

A complete vibrational frequency assignment has been performed for this compound, allowing for the identification of characteristic bands corresponding to specific bond stretches and bends. aip.org

C-F Stretch: The carbon-fluorine stretching vibration typically appears as a strong band in the IR spectrum in the region of 1000-1100 cm⁻¹.

C-I Stretch: The carbon-iodine stretch is found at lower wavenumbers, generally in the 500-600 cm⁻¹ range, due to the larger mass of the iodine atom.

CH₂ Bending/Wagging/Twisting: Vibrations associated with the methylene (CH₂) groups appear in the fingerprint region (below 1500 cm⁻¹).

C-C Stretch: The carbon-carbon stretch is also observed in the fingerprint region, typically between 800 and 1200 cm⁻¹.

By analyzing the presence and intensity of specific bands in the IR and Raman spectra under different conditions (gas, liquid, solid), it is possible to determine the conformational equilibrium and identify the compound's key functional groups.

Table 2: Key Vibrational Frequencies for Conformational Analysis of this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Isomer AssignmentSpectroscopic Technique
C-F Stretch1050 - 1100trans / gaucheIR, Raman
C-C Stretch950 - 1050trans / gaucheIR, Raman
CH₂ Wag~1300trans / gaucheIR
C-I Stretch500 - 600trans / gaucheIR, Raman

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of chemical reactions.

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a flame ionization detector (FID) or a thermal conductivity detector (TCD), quantifies the eluted components. Commercial suppliers often use GC to certify the purity of this compound.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful two-dimensional analytical tool. nih.govoup.comresearchgate.net The GC separates the components of a mixture, and the MS provides mass spectra for each component, enabling positive identification and structural elucidation. researchgate.netscholaris.ca This is particularly useful for identifying unknown impurities in a sample or analyzing the product mixture of a synthesis reaction. researchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterTypical Value / ConditionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5)Separation of volatile organic compounds
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample
Oven Program 40 °C (hold 2 min), then ramp to 280 °C at 10 °C/minSeparates compounds based on boiling point differences
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Identification (MS) and quantification (FID)
MS Ionization Electron Ionization (EI) at 70 eVStandardized method for creating reproducible fragment patterns

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

While GC is generally preferred for volatile haloalkanes, High-Performance Liquid Chromatography (HPLC) can be employed for the quantitative analysis of this compound, especially when the compound is part of a non-volatile matrix or when derivatization is used. nih.gov HPLC separates components in a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase. chromatographyonline.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode. nih.gov For halogenated compounds, specialized fluorinated stationary phases can also offer unique selectivity. chromatographyonline.com Detection can be achieved using a UV detector, as the iodine atom imparts some UV absorbance, or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterTypical Value / ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reversed-phase separation
Mobile Phase Acetonitrile (B52724) / Water gradientElution of the analyte from the column
Flow Rate 1.0 mL/minControls retention time and separation efficiency
Column Temperature 30 °CEnsures reproducible retention times
Detector UV at 254 nm or Mass Spectrometer (MS)Detection and quantification of the analyte
Injection Volume 10 µLIntroduction of the sample into the system

Environmental and Toxicological Research Perspectives

Environmental Fate and Transport of Fluorinated Haloalkanes

The environmental behavior of fluorinated haloalkanes like 1-Fluoro-2-iodoethane is dictated by their chemical structure, which influences their persistence and degradation pathways in various environmental compartments.

Atmospheric Degradation Mechanisms and Products

The primary mechanism for the atmospheric degradation of many organic compounds, including haloalkanes, is oxidation initiated by hydroxyl (OH) radicals during the day. harvard.educopernicus.org For this compound, this process would likely involve the abstraction of a hydrogen atom by an OH radical, leading to the formation of a haloalkyl radical. harvard.edu This radical would then react with atmospheric oxygen (O₂) to form a peroxy radical (RO₂), initiating a cascade of reactions that can lead to the formation of more stable, and often more water-soluble, degradation products. copernicus.org

Given the presence of a carbon-iodine (C-I) bond, which is significantly weaker than carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds, photolysis (degradation by sunlight) is another important atmospheric removal pathway. The C-I bond can be cleaved by solar radiation, releasing an iodine atom and a fluoroethyl radical. These reactive species can then participate in various atmospheric chemical cycles.

Potential degradation products could include carbonyl fluoride (B91410), hydrogen fluoride, and iodine-containing species. The ultimate atmospheric lifetime of this compound is determined by the combined rates of these OH-initiated oxidation and photolysis reactions. researchgate.net

Behavior in Aquatic and Terrestrial Environments

In aquatic and terrestrial systems, the fate of this compound is governed by processes such as hydrolysis, biodegradation, and sorption to soil or sediment. While many highly fluorinated compounds are known for their persistence, some microorganisms have demonstrated the ability to degrade certain fluorinated alkanes. rsc.org

For instance, research has shown that specialized bacteria like Pseudomonas sp. strain 273 can utilize terminally monofluorinated alkanes as their sole source of carbon and energy under aerobic conditions. researchgate.net This degradation process involves the cleavage of the carbon-fluorine bond. researchgate.net However, many per- and polyfluoroalkyl substances (PFAS) are highly resistant to microbial degradation. rsc.org The biodegradability of this compound specifically is not well-documented, but it is plausible that some microbial pathways for dehalogenation could occur.

Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for this compound under typical environmental pH and temperature conditions. Its moderate volatility suggests it may partition from water to the atmosphere, where degradation is more likely to occur.

Environmental ProcessPotential Role in Fate of this compoundKey Factors
Atmospheric Oxidation Primary degradation pathway, initiated by OH radicals. harvard.educopernicus.orgConcentration of OH radicals, solar radiation intensity.
Atmospheric Photolysis Significant degradation pathway due to the weak C-I bond.Wavelength and intensity of solar radiation.
Biodegradation Possible, but likely slow. Some bacteria can degrade monofluorinated alkanes. researchgate.netPresence of adapted microorganisms, aerobic/anaerobic conditions.
Hydrolysis Expected to be a very slow and minor degradation pathway.pH, temperature.

Toxicological Profiles in Research Contexts

Understanding the toxicological properties of this compound is essential for ensuring its safe handling in laboratory and research applications.

Mechanisms of Biological Interaction and Cellular Responses

Haloalkanes can exert toxicity through various mechanisms, primarily related to their metabolic activation into reactive species. proquest.comtandfonline.com Using compounds like carbon tetrachloride as a model, the toxicological pathway often involves activation by cytochrome P450 enzymes to form highly reactive free radicals. nih.govresearchgate.net These radicals can then initiate a cascade of damaging cellular events. nih.govresearchgate.net

Key mechanisms of haloalkane-induced cellular injury include:

Covalent Binding: The reactive radical metabolites can bind to essential cellular macromolecules like proteins, lipids, and DNA. This binding can impair their function, disrupt lipid metabolism, and potentially initiate carcinogenesis. proquest.comresearchgate.net

Lipid Peroxidation: Radicals can react with oxygen to form peroxy radicals, which attack polyunsaturated fatty acids in cell membranes. tandfonline.comnih.gov This process compromises the integrity and permeability of mitochondrial, endoplasmic reticulum, and plasma membranes, leading to a loss of calcium homeostasis and contributing to cell death. nih.govresearchgate.net

Oxidative Stress: The generation of reactive species can overwhelm the cell's antioxidant defenses, leading to oxidative stress and widespread cellular damage. mdpi.com

Induction of Inflammatory Responses: Cellular damage can trigger the release of inflammatory mediators like cytokines (e.g., TNF-alpha), which can promote apoptosis (programmed cell death) or fibrosis. proquest.comnih.gov

For this compound, the presence of iodine could introduce specific toxicological aspects. Iodine itself can induce a rapid form of cell death by disrupting cell membranes, mitochondrial function, and oxidative phosphorylation. nih.gov While the iodine in this compound is covalently bonded, its metabolic release could contribute to cellular toxicity.

Comprehensive Safety Evaluations for Laboratory Use and Research Applications

A thorough safety evaluation is critical for the handling of this compound in a research setting. This evaluation is based on data aggregated from safety data sheets and chemical databases. The compound is classified as toxic and flammable. nih.gov

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards. nih.gov It is recognized as being toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. nih.gov

GHS Hazard Information
Pictograms Flame, Skull and Crossbones, Exclamation Mark
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements Prevention: P210, P261, P270, P280Response: P301+P310, P302+P352, P304+P340, P305+P351+P338Storage: P403+P233, P405Disposal: P501

Safe laboratory practices for this compound include:

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors and prevent contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry, well-ventilated, and locked area away from heat, sparks, open flames, and incompatible materials. Keep the container tightly closed. The compound is light and heat-sensitive and is often stabilized with copper.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrroij.com Applying these principles to the synthesis and use of this compound can minimize its environmental impact. ijrpr.com

The synthesis of this compound often involves nucleophilic substitution reactions, for example, treating 1,2-diiodoethane (B146647) with a fluoride source. htct.com.br Green chemistry considerations for such a synthesis would focus on several of the 12 principles: rsc.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Less Hazardous Reagents: Selecting reagents and solvents that are less toxic and have a smaller environmental footprint. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. rroij.comacs.org

Development of Green Synthetic Routes for Reduced Environmental Impact

The synthesis of organofluorine compounds, including this compound, has traditionally relied on methods that can involve harsh reagents and generate significant waste. In response, the field of green chemistry is actively exploring more environmentally benign alternatives. youtube.com Key areas of research that could lead to greener synthetic routes for this compound include photocatalysis, biocatalysis, and the use of alternative solvents.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. thieme-connect.com Research has demonstrated that fluoroalkylation reactions can be initiated by visible light, sometimes even without a photoredox catalyst, by leveraging noncovalent interactions between a solvent (like acetone) and the fluoroalkyl iodide. rsc.orgresearchgate.net This approach avoids the use of heavy metal catalysts and operates under ambient temperatures, significantly reducing the energy consumption and potential for metal contamination of the final product. rsc.org The application of such catalyst-free, visible-light-induced methods presents a promising avenue for the greener synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a highly selective and sustainable alternative to traditional chemical synthesis. escholarship.org While the direct enzymatic synthesis of this compound has not yet been reported, the broader field of biocatalytic organofluorine synthesis is rapidly advancing. escholarship.orgnih.gov Researchers have identified and engineered enzymes, such as fluorinases, that can form carbon-fluorine bonds. nih.gov Additionally, other enzymes like aldolases and lipases have been successfully used to create chiral organofluorine compounds. escholarship.orgnih.gov The development of a biocatalytic route, potentially through a multi-enzyme system, could enable the synthesis of this compound under mild, aqueous conditions, thereby eliminating the need for hazardous reagents and organic solvents. acs.org

Alternative Solvents and Reaction Conditions: A significant contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. Green chemistry principles advocate for their replacement with more benign alternatives, such as water, or for conducting reactions under solvent-free conditions. rsc.orgresearchgate.netresearchgate.net Aqueous fluoroalkylation reactions are a growing area of interest, demonstrating that water can be a suitable medium for these transformations. rsc.orgresearchgate.net Furthermore, solvent-free and mechanochemical approaches are being explored for fluorination reactions, which can reduce waste and energy consumption. researchgate.net The development of a synthesis for this compound that operates in water or without a solvent would represent a major step towards a more sustainable process.

Comparison of Potential Green Synthesis Strategies for this compound
StrategyPotential AdvantagesKey Research Challenges
Visible-Light Photocatalysis - Mild reaction conditions (ambient temperature and pressure)- Reduced energy consumption- Potential for catalyst-free systems- Development of specific photocatalytic systems for this compound- Ensuring high selectivity and yield
Biocatalysis - High selectivity and stereospecificity- Use of renewable resources- Reactions in aqueous media under mild conditions- Discovery or engineering of a suitable enzyme or enzymatic pathway- Overcoming potential enzyme inhibition by substrates or products
Aqueous or Solvent-Free Synthesis - Elimination of hazardous organic solvents- Simplified product purification- Reduced waste generation- Ensuring sufficient reactivity and solubility of reactants in water- Developing efficient solvent-free reaction protocols

Waste Valorization and Circular Economy Principles

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is gaining traction in the chemical industry. tcs.comchemiehoch3.derenewablematter.eu For a compound like this compound, the application of these principles would focus on the lifecycle of the materials used in its synthesis, particularly the iodine, and the potential to utilize waste streams as starting materials.

Waste Valorization: Waste valorization involves the conversion of waste materials into higher-value products. mdpi.com In the context of this compound synthesis, this could involve using byproducts from other chemical processes as starting materials. For instance, waste streams rich in ethylene (B1197577) or other suitable two-carbon feedstocks could potentially be valorized by converting them into precursors for the synthesis. While specific examples for this compound are not yet established, the broader chemical industry is increasingly looking at waste biomass and other industrial byproducts as valuable resources for fine chemical production. strategicallies.co.uknih.gov

Application in PET Radiotracer Production: this compound is a precursor in the synthesis of certain Positron Emission Tomography (PET) radiotracers. itnonline.com The production of these radiotracers is time-sensitive due to the short half-life of the radioactive isotopes. itnonline.comiaea.org Applying circular economy principles in this context could involve the development of more efficient, automated radiosynthesis modules that minimize reagent use and waste. nih.gov Furthermore, the recovery of non-radioactive components, such as the iodine-containing precursors, from the synthesis waste could be explored to improve the sustainability of PET tracer production. nih.govbibliotekanauki.pl

Application of Circular Economy Principles to this compound Lifecycle
PrincipleApplication to this compoundPotential Benefits
Resource Efficiency - Implementing efficient iodine recovery and recycling from reaction byproducts.- Reduced consumption of virgin iodine- Lower production costs- Decreased environmental impact of iodine mining
Waste Valorization - Exploring the use of industrial waste streams (e.g., bio-based ethylene) as starting materials.- Reduced reliance on fossil fuel-based feedstocks- Creation of value from waste materials
Designing for Circularity - Developing synthesis routes where byproducts can be easily separated and reused.- Simplified waste management- Increased overall process efficiency
Sustainable Application - Optimizing the synthesis of PET radiotracers to minimize waste and resource use.- More sustainable production of medical imaging agents

Future Research Directions and Translational Impact

Development of Novel and Highly Selective Synthetic Methodologies

Future research is anticipated to focus on the development of more efficient, selective, and scalable synthetic routes to 1-fluoro-2-iodoethane and its isotopologues, particularly the fluorine-18 (B77423) labeled variant, 1-[18F]fluoro-2-iodoethane. Current methodologies for the radiosynthesis of 1-[18F]fluoro-2-iodoethane often involve the nucleophilic substitution of a suitable precursor, such as 1,2-diiodoethane (B146647), with [18F]fluoride.

Recent studies have explored various conditions to optimize the radiochemical yield of this reaction. For instance, different ammonium (B1175870) salts have been used as phase-transfer catalysts, with tetraethylammonium (B1195904) bicarbonate (TEAHCO3) showing promising results. nbinno.com The reaction conditions, including heating time and the choice of catalyst, have been shown to significantly influence the yield. nbinno.com

A comparison of two radiolabeling methods for the synthesis of 1-[18F]fluoro-2-iodoethane from 1,2-diiodoethane is presented in the table below. nbinno.com

Method Precursor Catalyst Heating Time (min) Radiochemical Yield (%)
Method 1 1,2-diiodoethane TEAHCO3 10 24.5
Method 1 1,2-diiodoethane TEAHCO3 15 10.6
Method 2 1,2-diiodoethane TEAHCO3 10 47.6
Method 2 1,2-diiodoethane TBAHSO4 10 24.8

Future research will likely focus on the development of novel precursors and catalysts to improve the selectivity and efficiency of both conventional and radiosynthesis of this compound. Furthermore, exploring alternative, milder fluorination techniques could lead to more accessible and cost-effective production, which is crucial for its broader application.

Expanded Applications in Material Science and Advanced Functional Materials

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface properties. nbinno.com While the application of this compound in material science is a growing area of interest, specific examples of its use in the synthesis of advanced functional materials are still emerging.

It is anticipated that this compound will serve as a key building block for the introduction of the fluoroethyl moiety into polymers and other materials. This could lead to the development of novel fluorinated polymers with tailored properties for a range of applications, from specialized coatings to advanced electronic materials. The difunctional nature of this compound allows for its potential use as an initiator or a monomer in various polymerization reactions.

Future research in this area will likely involve the synthesis and characterization of new polymers and materials derived from this compound. Investigating the structure-property relationships of these new materials will be crucial for unlocking their full potential in various technological applications.

Innovations in Radiotracer Design and Molecular Imaging Diagnostics

One of the most significant applications of this compound is in the field of nuclear medicine, specifically in the design and synthesis of radiotracers for Positron Emission Tomography (PET). nbinno.comresearchgate.netnih.gov The fluorine-18 isotope is a widely used positron emitter for PET imaging due to its favorable decay characteristics. nbinno.com 1-[18F]fluoro-2-iodoethane serves as a valuable prosthetic group for the [18F]fluoroethylation of molecules, enabling the development of new radiotracers for molecular imaging. nbinno.com

This approach allows for the radiolabeling of a wide range of biologically active molecules, including peptides, proteins, and small molecule drugs, that contain amine or alcohol functional groups. nbinno.com The resulting 18F-labeled tracers can be used to visualize and quantify a variety of biological processes in vivo, aiding in the diagnosis and monitoring of diseases such as cancer.

Future innovations in this field will likely involve the use of 1-[18F]fluoro-2-iodoethane to develop novel PET tracers for a broader range of biological targets. This includes tracers for imaging specific receptors, enzymes, and other biomarkers associated with various diseases. The development of more efficient and automated radiosynthesis methods for these tracers will be critical for their clinical translation.

Advancements in Theoretical Chemistry and Predictive Modeling for Fluorinated Compounds

Theoretical chemistry and computational modeling are powerful tools for understanding the structure, reactivity, and properties of molecules. While specific theoretical studies on this compound are not yet widely reported, this is a promising area for future research.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the conformational preferences, vibrational frequencies, and electronic properties of this compound. Such studies can provide valuable insights into its reactivity and help in the design of new synthetic methodologies.

Predictive modeling can also be used to forecast the properties of new materials derived from this compound, accelerating the discovery and development of advanced functional materials. Furthermore, theoretical calculations can aid in the design of new radiotracers by predicting their binding affinities to biological targets and their metabolic stability.

Bridging Fundamental Research Discoveries with Industrial and Pharmaceutical Applications

The translational impact of research on this compound lies in its potential to bridge fundamental chemical discoveries with practical applications in industry and medicine. The development of robust and scalable synthetic methods for this compound is a critical step towards its wider industrial use.

In the pharmaceutical industry, this compound is already used as a reagent in the synthesis of PET tracers for clinical research, such as fluorinated U-50488 analogs for studying kappa opioid receptors and MK-3168 for imaging brain fatty acid amide hydrolase. nih.gov The development of new drugs and diagnostic agents based on fluoroethylated molecules represents a significant area of future growth.

In the agrochemical sector, the introduction of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. nbinno.com this compound could serve as a valuable intermediate in the synthesis of new and more effective agrochemicals. nbinno.com

Future efforts should focus on translating laboratory-scale syntheses and applications of this compound into commercially viable processes. This will require collaboration between academic researchers and industrial partners to overcome the challenges of scale-up and to explore new market opportunities for this versatile compound.

Q & A

Basic: What are the primary synthetic routes for preparing 1-fluoro-2-iodoethane, and how can purity be optimized?

This compound is typically synthesized via halogen exchange or alkylation reactions. For example, alkylation of fluoroethanol derivatives with iodine-containing reagents (e.g., HI) under controlled conditions is a common approach. Evidence from synthetic protocols suggests that cerium carbonate (CeCO₃) in dry acetonitrile under reflux can facilitate efficient iodination, as demonstrated in coupling reactions for molecular probes .

  • Purity optimization :
    • Use high-purity starting materials (≥95%) to minimize side reactions .
    • Employ distillation under inert atmosphere to isolate the compound, avoiding thermal decomposition.
    • Monitor reaction progress via GC-MS or NMR to ensure completion before purification.

Advanced: How does fluorine substitution influence the reactivity of the C–I bond in this compound?

Fluorine's electronegativity strengthens the C–I bond by polarizing adjacent bonds, reducing iodine's leaving-group ability. Hine and Ghirardelli quantified this effect by comparing second-order rate constants (kk) for reactions with sodium phenoxide:

Compoundkk (relative to iodoethane)
Iodoethane17,450 (baseline)
This compound~2–5% of baseline
1,1,1-Trifluoro-2-iodoethane<0.1% of baseline
The reduced kk in fluorinated derivatives highlights the steric and electronic stabilization of the C–I bond, critical for designing substitution-resistant intermediates .

Basic: What safety protocols are essential when handling this compound?

  • Toxicity : LD₅₀ (intraperitoneal, mouse) = 28 mg/kg, indicating high toxicity .
  • Handling :
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
    • Store in amber glass under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition.
  • Decomposition : Heating releases toxic HF and HI fumes; neutralize with calcium carbonate or sodium bicarbonate .

Advanced: How do solvent polarity and temperature affect the conformational equilibrium of this compound?

NMR and computational studies reveal solvent-dependent gauche/anti conformer ratios:

Solvent (polarity)Gauche population (%)Anti population (%)
C₆D₁₂ (nonpolar)4060
CD₃CN (polar)5545
In polar solvents, dipole-dipole interactions stabilize the gauche conformer. Computational modeling (DFT/B3LYP) further predicts energy barriers of ~2–3 kcal/mol for rotation, aligning with experimental NMR coupling constants (3JHH^3J_{HH}) .

Basic: What analytical techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR (δ ≈ -120 ppm) and 1H^1\text{H} NMR (δ ≈ 4.5–5.0 ppm for CH₂ groups) confirm structure and purity .
  • MS : EI-MS typically shows fragments at m/z 174 [M]⁺ and m/z 145 [M–I]⁺.
  • Elemental analysis : Verify %C, %H, %F, and %I to assess stoichiometric integrity.

Advanced: How can researchers resolve contradictions in reported reaction kinetics for this compound?

Discrepancies often arise from solvent effects, impurities, or measurement techniques. To address this:

Standardize conditions : Use identical solvents (e.g., anhydrous acetonitrile) and temperatures.

Control purity : Validate starting material purity via chromatography or titration.

Cross-validate methods : Compare results from kinetic NMR, UV-Vis, and computational simulations (e.g., Arrhenius plots vs. DFT calculations) .

Advanced: What computational methods are suitable for modeling the reaction pathways of this compound?

  • DFT : Use B3LYP/6-311+G(d,p) for geometry optimization and transition-state analysis.
  • Solvent effects : Apply implicit solvation models (e.g., PCM) to simulate polar/nonpolar environments.
  • Reaction dynamics : Run ab initio molecular dynamics (AIMD) to track bond cleavage/formation in real time .

Basic: How is this compound used in synthesizing fluorinated molecular probes?

It serves as an alkylating agent for introducing fluorine and iodine into target molecules. For example:

  • Coumarin-based myelination probes: React with hydroxyl/carboxyl groups under CeCO₃ catalysis to form stable ether linkages .
  • Radiolabeling: 18F^{18}\text{F} or 123I^{123}\text{I} isotopes can be incorporated for imaging applications.

Advanced: What role does steric hindrance play in the nucleophilic substitution reactions of this compound?

Steric effects from adjacent fluorine atoms reduce accessibility to the C–I bond, slowing SN₂ mechanisms. Kinetic studies show:

  • Bulky nucleophiles (e.g., tert-butoxide) exhibit >90% reduced reactivity compared to smaller ones (e.g., hydroxide).
  • Transition-state modeling reveals increased bond angles (≈180°) in SN₂ pathways, indicating steric clashes .

Basic: What are the storage and stability guidelines for this compound?

  • Storage : Keep at –20°C in sealed, light-resistant containers with molecular sieves (3Å) to absorb moisture.
  • Stability : Shelf life ≈6 months under inert gas; monitor via periodic NMR for decomposition (e.g., HI formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.